molecular formula C6H13NO B2840449 (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine CAS No. 1808068-72-5

(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine

Cat. No.: B2840449
CAS No.: 1808068-72-5
M. Wt: 115.176
InChI Key: NSUHDXDXMDDKGW-RITPCOANSA-N
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Description

(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine is a chiral amine compound characterized by a cyclobutane ring substituted with a methoxymethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Amine Group Introduction: The amine group can be introduced through reductive amination of a suitable ketone or aldehyde precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the biological activity of cyclobutane derivatives.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-(methoxymethyl)cyclobutan-1-amine
  • (1R,2S)-2-(methoxymethyl)cyclobutan-1-amine
  • (1R,2R)-2-(methoxymethyl)cyclobutan-1-amine

Uniqueness

(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the methoxymethyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-4-5-2-3-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUHDXDXMDDKGW-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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